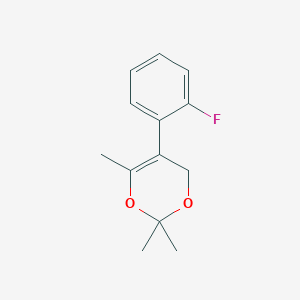
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine is an organic compound that belongs to the class of dioxines It is characterized by the presence of a fluorophenyl group attached to a dioxine ring, which is further substituted with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine typically involves the reaction of 2-fluorobenzaldehyde with 2,2,6-trimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the dioxine ring. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated purification systems ensures consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives
Applications De Recherche Scientifique
5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the dioxine ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group similar to 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine.
Thiophene Derivatives: Compounds containing a thiophene ring, which share some structural similarities with dioxines and exhibit diverse biological activities.
Indole Derivatives: Compounds with an indole nucleus, known for their wide range of biological and clinical applications.
Uniqueness
This compound is unique due to its specific combination of a fluorophenyl group and a dioxine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
192714-45-7 |
|---|---|
Formule moléculaire |
C13H15FO2 |
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-2,2,6-trimethyl-4H-1,3-dioxine |
InChI |
InChI=1S/C13H15FO2/c1-9-11(8-15-13(2,3)16-9)10-6-4-5-7-12(10)14/h4-7H,8H2,1-3H3 |
Clé InChI |
DFOAQKAJOHUAGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(COC(O1)(C)C)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
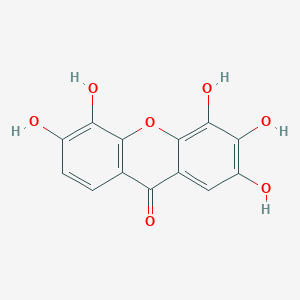
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
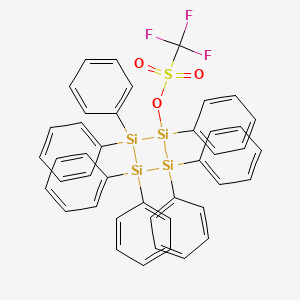
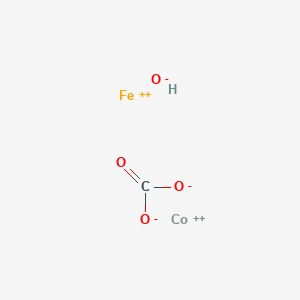
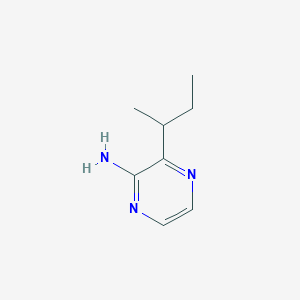
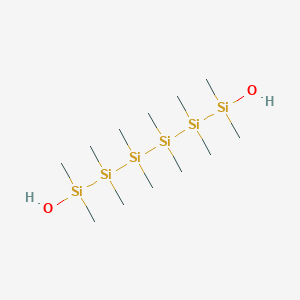
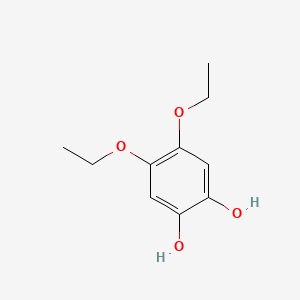
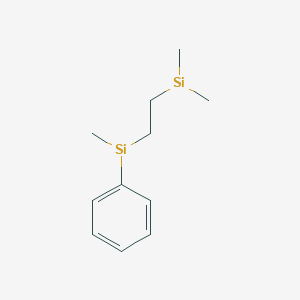

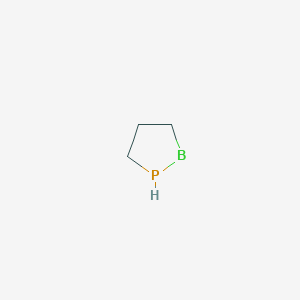
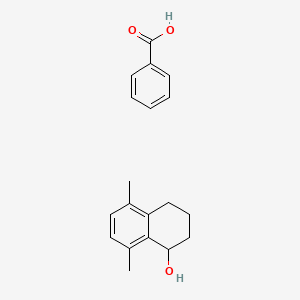
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
